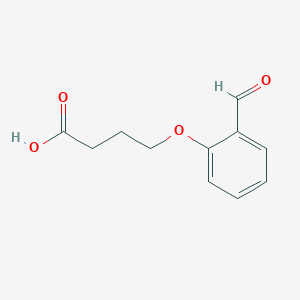

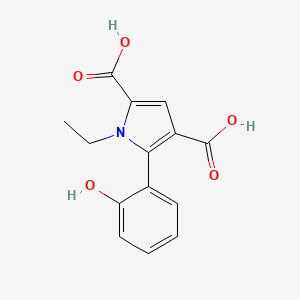

4-(2-Formylphenoxy)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

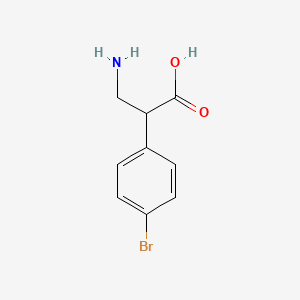

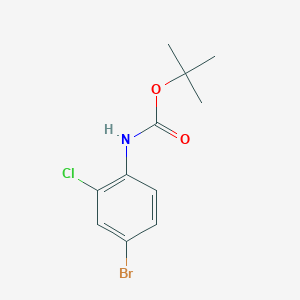

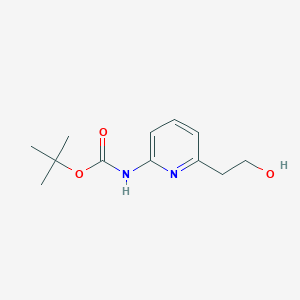

“4-(2-Formylphenoxy)butanoic acid” is a chemical compound with the molecular formula C11H12O4 . It contains 27 atoms in total, including 12 Hydrogen atoms, 11 Carbon atoms, and 4 Oxygen atoms . It is similar to other compounds such as 2-(4-chloro-2-formyl-phenoxy)butanoic acid and 2-(4-bromo-2-formyl-phenoxy)butanoic acid .

Aplicaciones Científicas De Investigación

1. Influence on Muscle Chloride Channel Conductance

A study by Carbonara et al. (2001) examined compounds similar to 4-(2-Formylphenoxy)butanoic acid, specifically 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids. These compounds were shown to block chloride membrane conductance in rat striated muscle by interacting with a specific receptor. The study explored the biological activity induced by introducing an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid, finding that chemical modifications to the structure could significantly impact biological activity (Carbonara et al., 2001).

2. Synthesis Processes

Delhaye et al. (2006) developed an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674. This process involved the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, highlighting an environmentally friendly approach to producing compounds related to 4-(2-Formylphenoxy)butanoic acid (Delhaye et al., 2006).

3. Chemical Kinetics and Formation Mechanisms

Mei et al. (2015) investigated the mechanism and kinetics of 4-hydroxy-2-butanone formation from formaldehyde and acetone under supercritical conditions and in high-temperature liquid-phase. Although the study focused on a different compound, the insights into chemical reactions under these conditions are relevant to understanding how similar compounds, like 4-(2-Formylphenoxy)butanoic acid, might behave in various environments (Mei et al., 2015).

4. Nanofluidic Devices and Synthetic Ion Channels

A study by Ali et al. (2012) on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrated its use in the optical gating of nanofluidic devices based on synthetic ion channels. The research showed how photolabile hydrophobic molecules could be used for UV-light-triggered permselective transport of ionic species, a concept potentially applicable to similar compounds like 4-(2-Formylphenoxy)butanoic acid (Ali et al., 2012).

Propiedades

IUPAC Name |

4-(2-formylphenoxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-8-9-4-1-2-5-10(9)15-7-3-6-11(13)14/h1-2,4-5,8H,3,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGHUXCLAJNURN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623204 |

Source

|

| Record name | 4-(2-Formylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40359-45-3 |

Source

|

| Record name | 4-(2-Formylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride](/img/structure/B1322257.png)

![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)